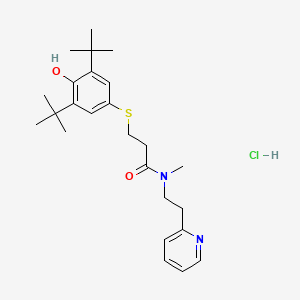

Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride

Vue d'ensemble

Description

SC-41661A est une molécule médicamenteuse de petite taille qui agit comme un inhibiteur de l’enzyme arachidonate 5-lipoxygenase. Cette enzyme est impliquée dans le métabolisme de l’acide arachidonique en leucotriènes, qui sont des médiateurs inflammatoires. SC-41661A a été étudié pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies, notamment le cancer et les affections inflammatoires .

Méthodes De Préparation

La synthèse de SC-41661A implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l’introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement. les méthodes générales de synthèse de composés similaires impliquent l’utilisation de solvants organiques, de catalyseurs et de conditions de réaction contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

SC-41661A subit principalement des réactions typiques de ses groupes fonctionnels. En tant qu’inhibiteur de l’arachidonate 5-lipoxygenase, il interagit avec le site actif de l’enzyme, empêchant la conversion de l’acide arachidonique en leucotriènes. Le composé peut également subir des réactions d’oxydation et de réduction, en fonction des conditions et des réactifs spécifiques utilisés. Les réactifs courants pour ces réactions comprennent des oxydants comme le peroxyde d’hydrogène et des réducteurs comme le borohydrure de sodium .

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour l’étude de l’inhibition enzymatique et le développement de nouveaux inhibiteurs.

Biologie : Enquête sur le rôle des leucotriènes dans les processus cellulaires et les mécanismes de la maladie.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, telles que l’asthme, l’arthrite et le psoriasis, ainsi que certains types de cancer .

Industrie : Développement de nouveaux médicaments anti-inflammatoires et d’agents chimiopréventifs du cancer

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of the hydroxyphenyl group. Studies have shown that compounds with similar structures can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . This property positions it as a potential candidate for developing therapeutic agents targeting conditions such as cancer and cardiovascular diseases.

Pharmacological Applications

Research indicates that derivatives of propanamide compounds can act as inhibitors of various enzymes and receptors. For instance, the presence of the pyridine moiety suggests potential interactions with biological targets involved in neurotransmission and pain pathways. This could lead to the development of analgesics or neuroprotective agents .

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds, demonstrating their efficacy in reducing inflammation markers in vitro. The findings suggest that the propanamide derivative could be further explored for its anti-inflammatory properties, particularly in chronic inflammatory conditions such as arthritis .

Material Science

Polymer Additives

Due to its unique chemical structure, propanamide derivatives can serve as effective additives in polymer formulations. They can enhance thermal stability and mechanical properties, making them suitable for applications in high-performance plastics and coatings. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and UV radiation .

Nanocomposite Development

The compound's ability to form stable complexes with nanoparticles opens avenues for developing nanocomposites with enhanced electrical and thermal properties. Such materials could find applications in electronics and energy storage devices, where improved conductivity and thermal management are crucial .

Environmental Studies

Bioremediation Potential

The compound's structural features suggest it may interact with various pollutants. Preliminary studies indicate that similar thioether-containing compounds can facilitate the degradation of organic pollutants in soil and water systems. This positions propanamide as a candidate for bioremediation strategies aimed at detoxifying contaminated environments .

Sustainability Applications

Research is ongoing into the use of this compound as a biodegradable alternative to conventional plasticizers in agricultural films. Its potential for reducing environmental impact while maintaining functionality makes it an attractive option for sustainable agricultural practices .

Mécanisme D'action

SC-41661A exerce ses effets en inhibant l’enzyme arachidonate 5-lipoxygenase. Cette enzyme catalyse la conversion de l’acide arachidonique en leucotriènes, qui sont de puissants médiateurs inflammatoires. En bloquant cette voie, SC-41661A réduit la production de leucotriènes, atténuant ainsi les activités inflammatoires et prolifératives associées. Le mécanisme du composé implique la liaison au site actif de l’enzyme, empêchant l’accès du substrat et la catalyse subséquente .

Comparaison Avec Des Composés Similaires

SC-41661A est similaire à d’autres inhibiteurs de l’arachidonate 5-lipoxygenase, tels que SC-45662 et A63162. SC-41661A possède des propriétés uniques qui le rendent particulièrement efficace dans certaines applications :

A63162 : Un inhibiteur aux applications similaires mais aux propriétés pharmacocinétiques différentes.

Piriprost, NDGA et BW755C : D’autres inhibiteurs de la lipoxygenase qui ont montré une inhibition de la croissance dans diverses lignées cellulaires hématopoïétiques malignes humaines.

L’unicité de SC-41661A réside dans son affinité de liaison spécifique et sa puissance inhibitrice, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride (CAS Number: 34249-71-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 277.402 g/mol. The compound features a thioether linkage and a pyridine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₂O₂S |

| Molecular Weight | 277.402 g/mol |

| CAS Number | 34249-71-3 |

| LogP | 4.1054 |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, it has been investigated for its effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Modulators of CFTR can either potentiate or inhibit ion channel activity, which is crucial in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD).

CFTR Interaction

Research indicates that compounds similar to propanamide can modulate CFTR activity by binding to specific sites on the protein. For instance, studies have shown that certain analogs can enhance CFTR currents significantly, suggesting a potential role in treating diseases characterized by CFTR dysfunction .

Therapeutic Potential

Given its structural features and biological interactions, propanamide may have several therapeutic applications:

- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties that could protect cells from oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which may be beneficial in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies on related compounds show promising antimicrobial activity against various bacterial and fungal strains .

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating novel propanamide derivatives, compounds exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that propanamide could be a candidate for further development in antimicrobial therapies.

- CFTR Modulation : A study focusing on CFTR potentiators reported that specific enantiomers of related compounds could either enhance or inhibit CFTR currents. This duality indicates the potential for propanamide to be developed as either a potentiator or inhibitor depending on its formulation and target application .

Propriétés

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O2S.ClH/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18;/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQQQXHGLCUPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909462 | |

| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105357-17-3 | |

| Record name | SC 41661A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105357173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.